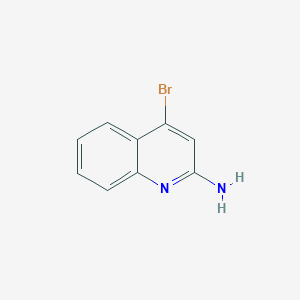

4-Bromoquinolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYPUSCLNYKXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555322 | |

| Record name | 4-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36825-32-8 | |

| Record name | 4-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 4-Bromoquinolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 4-Bromoquinolin-2-amine. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide furnishes a detailed, generalized experimental protocol for Nuclear Magnetic Resonance (NMR) analysis of quinoline derivatives, alongside a logical workflow for the spectroscopic analysis of newly synthesized compounds.

Physicochemical and Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Melting Point | 137-138 °C |

| LC-MS (ESI) m/z | 223.0 [(M+H)⁺] (with characteristic bromine isotope pattern) |

Experimental Protocols for Spectroscopic Analysis

The following protocols outline standard procedures for obtaining high-quality NMR spectra for quinoline derivatives, which are directly applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in a minimal amount of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be determined by the solubility of the compound to ensure a homogenous solution.

-

Using a Pasteur pipette, carefully transfer the clear, particulate-free solution into a 5 mm NMR tube.

¹H NMR Spectroscopy - Instrument Parameters:

-

Pulse Program: A standard single-pulse experiment, such as 'zg30' on Bruker instrumentation, is typically employed.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans are generally sufficient to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of -2 to 12 parts per million (ppm) is usually sufficient to encompass all proton signals in most organic molecules.

-

Relaxation Delay: A relaxation delay of 1 to 2 seconds between scans is recommended to ensure quantitative signal integration.

¹³C NMR Spectroscopy - Instrument Parameters:

-

Pulse Program: A proton-decoupled pulse program, for instance, 'zgpg30' on Bruker systems, is utilized to simplify the spectrum by removing proton-carbon couplings, resulting in a single peak for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Spectral Width: A typical spectral width for ¹³C NMR spectroscopy ranges from 0 to 220 ppm.

Workflow for Spectroscopic Analysis

The following diagram provides a logical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound such as this compound, from initial sample preparation to final data analysis and structure elucidation.

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

4-Bromoquinolin-2-amine: A Versatile Precursor for the Synthesis of Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. Among the numerous quinoline derivatives, 4-bromoquinolin-2-amine stands out as a particularly valuable and versatile precursor for the development of novel therapeutics, especially in the realm of kinase inhibitors. Its strategic substitution with a reactive bromine atom at the 4-position and a nucleophilic amino group at the 2-position provides synthetic handles for extensive derivatization, enabling the exploration of chemical space and the optimization of pharmacological activity. This technical guide delves into the synthesis, derivatization, and application of this compound as a key building block in modern drug discovery.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the this compound core is paramount for its utilization as a precursor. While a direct, one-pot synthesis is not extensively documented, a reliable multi-step approach commencing from readily available starting materials is commonly employed. This typically involves the initial synthesis of a 4-bromoquinoline intermediate, followed by the introduction of the amino group at the 2-position.

Experimental Protocol: Synthesis of 4-Bromoquinoline

A common route to 4-bromoquinoline involves the bromination of quinolin-4-ol.

Materials:

-

Quinolin-4-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

To a stirred solution of quinolin-4-ol (1.0 eq) in dry DMF under a nitrogen atmosphere, slowly add phosphorus tribromide (1.02 eq) dropwise over 10 minutes.

-

Stir the resulting suspension for 30 minutes under nitrogen.

-

Upon completion of the reaction (monitored by TLC), quench the reaction mixture with ice and stir for an additional 30 minutes.

-

Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol to afford 4-bromoquinoline as a yellow solid.[1]

Experimental Protocol: Synthesis of this compound from 4-Bromo-2-chloroquinoline

The introduction of the amino group at the 2-position can be achieved via nucleophilic aromatic substitution on a 2-chloro precursor, which can be synthesized from the corresponding quinolin-2(1H)-one. The final amination step can be performed using ammonia. A general procedure for the amination of a related chloroquinoline is presented below and can be adapted.

Materials:

-

4-Bromo-2-chloroquinoline

-

Concentrated solution of ammonia in ethanol

-

Ethanol

-

Sealed reaction vessel

Procedure:

-

In a sealed reaction vessel, dissolve 4-bromo-2-chloroquinoline (1.0 eq) in ethanol.

-

Add a concentrated solution of ammonia in ethanol.

-

Heat the sealed tube to a temperature between 100-150°C for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction vessel to room temperature.

-

The product, this compound, can be isolated and purified using standard techniques such as crystallization or column chromatography.

Derivatization of this compound: A Gateway to Bioactive Molecules

The bromine atom at the 4-position of this compound is a key functional group that enables a wide range of derivatizations, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for introducing aryl and heteroaryl substituents at this position, leading to the generation of diverse libraries of 4-aryl-quinolin-2-amine derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure adapted from the coupling of similar bromo-heterocycles and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (typically 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or isopropanol/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, and the base.

-

Purge the flask with an inert gas (Nitrogen or Argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-110°C) and stir for the required time (monitored by TLC, typically 8-24 hours).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-quinolin-2-amine.[2][3]

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Bioactive Compounds Derived from this compound

The derivatization of the this compound scaffold has led to the discovery of numerous potent bioactive compounds, particularly kinase inhibitors. The 2-aminoquinoline core is a well-established pharmacophore that can interact with the hinge region of the ATP-binding site of many kinases, while the substituent at the 4-position can be tailored to achieve potency and selectivity for specific kinase targets.

Kinase Inhibitory Activity of 4-Aminoquinoline Derivatives

The following table summarizes the kinase inhibitory activities of selected 4-aminoquinoline derivatives, demonstrating the potential of this scaffold in cancer therapy and the treatment of inflammatory diseases. While not all of these examples start directly from this compound, they highlight the bioactivity of the resulting 4-substituted-2-aminoquinoline and 4-aminoquinoline structures.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 14 | RIPK2 | 5.1 ± 1.6 | [4] |

| 17 | RIPK2 | 1.5 ± 0.3 | [4] |

| 32 | RIPK2 | 2.4 ± 0.2 | [4] |

| 21b | c-Met | < 1.0 | [5] |

| 22d | c-Met | 0.9 | [6] |

| 22e | c-Met | 1.7 | [6] |

| SQ2 | VEGFR-2 | 14 | [7][8] |

| 57 | VEGFR-2 | 1380 | [1] |

Targeted Signaling Pathways

Derivatives of the 4-aminoquinoline scaffold have been shown to target several critical signaling pathways implicated in cancer and other diseases. The ability to modulate these pathways underscores the therapeutic potential of this compound class.

Key Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors:

-

Receptor Tyrosine Kinase (RTK) Pathways: Many quinoline-based inhibitors target RTKs such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor).[9][10] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.

-

RIPK2 Signaling Pathway: Receptor-Interacting Protein Kinase 2 (RIPK2) is a key mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[4] Inhibitors of RIPK2 have potential applications in the treatment of inflammatory and autoimmune diseases.

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Some quinoline derivatives have been developed as PI3K/mTOR dual inhibitors.[10]

Diagram of a Generic Kinase Signaling Pathway

Caption: Simplified representation of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of bioactive compounds. Its strategic functionalization allows for the facile introduction of diverse chemical moieties, particularly through robust and efficient palladium-catalyzed cross-coupling reactions. The resulting 4-substituted-2-aminoquinoline derivatives have demonstrated significant potential as potent inhibitors of various protein kinases, targeting key signaling pathways implicated in cancer and inflammatory diseases. The synthetic accessibility of the this compound core, coupled with the proven bioactivity of its derivatives, positions this scaffold as a critical tool for researchers and drug development professionals in the ongoing quest for novel and effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel type II c-Met inhibitors based on BMS-777607 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]

- 9. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminoquinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoquinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse array of biological targets. This has led to its extensive investigation and development in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide provides a comprehensive overview of the medicinal chemistry applications of the 2-aminoquinoline core, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug development endeavors.

Anticancer Applications

Derivatives of 2-aminoquinoline have shown significant promise as anticancer agents, with mechanisms of action that often involve the inhibition of critical enzymes and signaling pathways essential for cancer cell proliferation and survival.[1]

Quantitative Data: Cytotoxicity of 2-Aminoquinoline Derivatives

The cytotoxic activity of various 2-aminoquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 | [2] |

| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | [2] |

| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | 12.76 | [2] |

| Quinolyl-thienyl chalcone (31) | HUVEC (Endothelial) | 0.02178 | [3] |

| Quinoline-based EGFR/HER-2 inhibitor (I) | MCF-7 (Breast) | Not Specified | [4] |

| Quinoline-based EGFR/BRAFV600E inhibitor (II) | Not Specified | Not Specified | [4] |

| 2-amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylate (IV) | A-549 (Lung) | 35 | [4] |

Key Signaling Pathways in Cancer Targeted by 2-Aminoquinolines

Several signaling pathways that are often dysregulated in cancer are targeted by 2-aminoquinoline derivatives. These include the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival, and the EGFR/HER-2 pathway, which drives proliferation in many cancer types.[5][6]

Experimental Protocols

A common method for the synthesis of 2-aminoquinolines is the Friedländer annulation.[6]

-

Reactants: 2-aminobenzaldehyde (1.21 g, 10 mmol) and a ketone with an α-methylene group (e.g., acetophenone, 1.20 g, 10 mmol).

-

Solvent: Ethanol (20 mL).

-

Catalyst: Potassium hydroxide (0.56 g, 10 mmol).

-

Procedure:

-

Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

-

Add potassium hydroxide to the solution.

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, pour the mixture into 100 mL of ice-water.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol to yield the pure 2-substituted quinoline.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminoquinoline derivative for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Antimicrobial Applications

The 2-aminoquinoline scaffold is also a key component in the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Some derivatives function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[7]

Quantitative Data: Antimicrobial Activity of 2-Aminoquinoline Derivatives

The antimicrobial efficacy of 2-aminoquinoline derivatives is often reported as the minimum inhibitory concentration (MIC) or as IC50 values against specific microbial strains.

| Compound/Derivative | Microorganism | IC50/MIC (µM) | Reference |

| Compound 3h | B. subtilis | 0.10 ± 0.02 | [8] |

| Compound 3h | E. coli | 0.13 ± 0.01 | [8] |

| Compound 3i | E. coli | 0.11 ± 0.01 | [8] |

| Compound 3i | C. viswanathii | 0.10 ± 0.05 | [8] |

| Quinolone-2-one (6c) | MRSA | 0.75 µg/mL | [9] |

| Quinolone-2-one (6c) | VRE | 0.75 µg/mL | [9] |

| Quinolone-2-one (6c) | MRSE | 2.50 µg/mL | [9] |

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Quinolone-based antibiotics, including some 2-aminoquinoline derivatives, target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform serial twofold dilutions of the 2-aminoquinoline derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Applications

The 2-aminoquinoline scaffold has also been explored for the development of anti-inflammatory agents. These compounds can modulate key inflammatory pathways, such as the NF-κB signaling cascade.[11]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been demonstrated in various in vitro and in vivo models.

| Compound/Derivative | Assay | Activity | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [12] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [12] |

| Amodiaquine | Not Specified | High efficacy | [13] |

Mechanism of Action: Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Some quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[11]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 2-aminoquinoline derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

Neuroprotective Applications

The 2-aminoquinoline scaffold has also shown potential in the development of neuroprotective agents. A key mechanism of action in this context is the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders due to its role in the overproduction of nitric oxide (NO).[14]

Quantitative Data: nNOS Inhibition

Several 2-aminoquinoline-based compounds have been synthesized and evaluated for their ability to inhibit nNOS.

| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | n/e Selectivity | n/i Selectivity | Reference |

| Aminopyridine derivative | 7 | 18662 | 5642 | 2667 | 806 | [15] |

| Dipeptide mimetic | 56 | 26432 | 13384 | 472 | 239 | [15] |

| Pyrrolidine-based | 20 | 2140 | 1160 | 107 | 58 | [15] |

Mechanism of Action: Neuronal Nitric Oxide Synthase (nNOS) Inhibition

High levels of nitric oxide produced by nNOS are implicated in neurotoxicity. 2-Aminoquinoline derivatives can act as arginine isosteres, mimicking the natural substrate of nNOS to selectively bind and inhibit the enzyme, thereby reducing the production of harmful levels of NO.[14]

Experimental Protocol: In Vitro nNOS Enzyme Inhibition Assay

This assay measures the enzymatic activity of purified nNOS.

-

Materials: Purified recombinant human nNOS, L-arginine, NADPH, Calmodulin, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and the test inhibitor.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, Calmodulin, and BH4.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding the nNOS enzyme.

-

Incubate at 37°C for a specified time.

-

Measure the production of NO, typically by quantifying the conversion of oxyhemoglobin to methemoglobin or by using a fluorescent NO probe.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

The 2-aminoquinoline scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutics for a range of diseases. The ability to modulate key signaling pathways in cancer, inhibit essential bacterial enzymes, suppress inflammatory responses, and protect neurons from damage underscores the therapeutic potential of this chemical motif. The data, protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to foster continued innovation in the design and development of novel 2-aminoquinoline-based drugs.

References

- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Strategic Role of 4-Bromoquinolin-2-amine in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocyclic motif. Within this class of compounds, 4-Bromoquinolin-2-amine emerges as a highly versatile and strategically important building block for the synthesis of a diverse array of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and an amino group at the 2-position, provides medicinal chemists with orthogonal handles for the introduction of various pharmacophoric elements. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of kinase inhibitors, detailing key synthetic methodologies, presenting quantitative data on inhibitor potency, and illustrating the targeted signaling pathways.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The quinoline ring system has proven to be a highly effective scaffold for the design of such inhibitors, owing to its ability to form key interactions within the ATP-binding site of various kinases.[1] Several FDA-approved kinase inhibitors, such as Bosutinib and Cabozantinib, incorporate the quinoline core, highlighting its clinical significance.

This compound serves as a key intermediate, offering two primary points for diversification: the bromine atom at the C4 position, which is amenable to various palladium-catalyzed cross-coupling reactions, and the amino group at the C2 position, which can be functionalized or can participate in crucial hydrogen bonding interactions with the kinase hinge region. This dual functionality allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Methodologies: Harnessing the Reactivity of this compound

The strategic functionalization of the this compound core is central to the synthesis of a wide range of kinase inhibitors. The two primary and most versatile methods for elaborating this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination at the C4 position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 4-position of the quinoline ring.[2] This reaction is instrumental in accessing a broad chemical space to probe the hydrophobic regions of the kinase active site.

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[3] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the quinoline scaffold, providing a means to modulate solubility, cell permeability, and to form critical hydrogen bonds with the target kinase.

Caption: Buchwald-Hartwig amination of this compound.

Key Kinase Targets and Inhibitor Potency

Derivatives of this compound have shown inhibitory activity against a range of clinically relevant kinases. The following sections detail some of these key targets and present quantitative data on the potency of the resulting inhibitors.

Receptor-Interacting Protein Kinase 2 (RIPK2)

RIPK2 is a key mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[4] Inhibitors of RIPK2 have potential therapeutic applications in inflammatory diseases. The 4-aminoquinoline scaffold has been successfully employed in the development of potent RIPK2 inhibitors.[4][5]

| Compound ID | 4-Position Substituent | 2-Position Substituent | RIPK2 IC₅₀ (nM)[4][5] |

| 1 | (Benzo[d]thiazol-5-yl)amino | Amino | 5.1 ± 1.6 |

| 2 | (3,4,5-Trimethoxyphenyl)amino | Amino | 11.2 ± 2.1 |

| 3 | (Pyridin-4-yl)amino | Amino | 17.8 ± 3.5 |

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Mutations and overexpression of EGFR are common in various cancers, making it a well-validated therapeutic target. The 4-anilinoquinoline scaffold is a classic pharmacophore for EGFR inhibitors.[7]

| Compound ID | 4-Position Substituent | 6,7-Position Substituents | EGFR IC₅₀ (nM)[6][7] |

| 4 | 3-Ethynylanilino | Dimethoxy | 0.5 |

| 5 | 3-Chloro-4-fluoroanilino | Dimethoxy | 1.2 |

| 6 | 3-Bromoanilino | Dimethoxy | 2.5 |

c-Met (Hepatocyte Growth Factor Receptor)

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and metastasis.[8] Dual inhibitors of c-Met and other kinases are of significant interest in oncology.

| Compound ID | 4-Position Substituent | 6,7-Position Substituents | c-Met IC₅₀ (nM)[8][9] |

| 7 | (2-Fluoro-4-iodophenyl)amino | Dimethoxy | 1.1 |

| 8 | (3-Fluoro-4-methoxyphenyl)amino | Dimethoxy | 3.4 |

| 9 | (4-(Pyridin-4-yloxy)phenyl)amino | Dimethoxy | 5.2 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

| Compound ID | 4-Position Substituent | Other Substituents | VEGFR-2 IC₅₀ (nM)[10][12] |

| 10 | (4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino | - | 3.7 |

| 11 | (4-Phenoxy)anilino | - | 5.0 |

| 12 | (4-Fluoro-2-methyl-1H-indol-5-yl)oxy | - | 9.2 |

Experimental Protocols

The following protocols are representative examples of the key synthetic transformations used to functionalize the 4-bromo-2-aminoquinoline core, adapted from established methodologies for structurally similar bromo-quinoline scaffolds.[1][5]

General Procedure for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: To a solution of this compound (1.0 equiv.) in a mixture of 1,4-dioxane and water (4:1) is added the corresponding arylboronic acid or boronic ester (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and sodium carbonate (2.0 equiv.). The reaction mixture is degassed and then heated to 80 °C for 8-12 hours under an inert atmosphere. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-arylquinolin-2-amine derivative.[1]

General Procedure for Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: A mixture of this compound (1.0 equiv.), the desired amine (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) in anhydrous toluene is heated at 100 °C under an argon atmosphere for 12-16 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to provide the corresponding N-substituted-4-aminoquinolin-2-amine.[9]

Targeted Signaling Pathways

The kinase inhibitors synthesized from the this compound scaffold exert their therapeutic effects by modulating key cellular signaling pathways.

RIPK2 Signaling Pathway

Caption: Inhibition of the RIPK2 signaling pathway.

RIPK2 activation by NOD1/2 leads to the recruitment and activation of downstream kinases such as TAK1, ultimately resulting in the activation of the NF-κB transcription factor and the production of pro-inflammatory cytokines.[4] 4-Aminoquinoline-based inhibitors block the kinase activity of RIPK2, thereby attenuating this inflammatory cascade.[5]

EGFR/VEGFR-2 Signaling Pathways in Cancer

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinolin-2-Amine Moiety: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2-amine core is a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to the discovery and development of numerous therapeutic agents. This technical guide provides a comprehensive overview of drugs and clinical candidates containing the quinolin-2-amine moiety, with a focus on their synthesis, mechanism of action, and therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel quinoline-based therapeutic agents.

Introduction to the Quinolin-2-Amine Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a well-established "privileged structure" in drug discovery.[1] The introduction of an amino group at the 2-position of the quinoline ring significantly influences the molecule's electronic properties and spatial arrangement, enabling it to interact with a diverse array of biological targets.[1] This has resulted in the development of quinolin-2-amine derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[2]

Synthesis of Quinolin-2-Amine Derivatives

The synthesis of the quinolin-2-amine core and its derivatives can be achieved through several synthetic strategies. These approaches can be broadly classified into two main categories: construction of the quinoline ring system with a pre-installed amino or nitro group (which is subsequently reduced), and the direct amination of a pre-formed quinoline scaffold.[2]

Classical Ring-Forming Reactions

Several classical named reactions in organic chemistry provide access to the quinoline core, which can be adapted for the synthesis of 2-aminoquinoline precursors.

-

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically catalyzed by an acid or a base.[2]

-

Skraup Synthesis: A classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds to react with anilines under acidic conditions.[4]

Modern Synthetic Methodologies

More contemporary methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the direct amination of 2-haloquinolines to introduce the 2-amino group.[2]

-

Multicomponent Reactions: One-pot multicomponent reactions provide an efficient and atom-economical approach to construct complex quinoline derivatives from simple starting materials.[5]

Therapeutic Applications and Biological Activity

Derivatives of quinolin-2-amine have shown significant potential as therapeutic agents in various disease areas, most notably in oncology and infectious diseases.

Anticancer Activity

The quinolin-2-amine scaffold is a common feature in a multitude of compounds with potent anticancer activity.[1] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and receptors that are crucial for cancer cell proliferation and survival.

A primary mechanism of action for many anticancer quinolin-2-amine derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several quinolin-2-amine derivatives have been identified as potent inhibitors of VEGFR-2.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, and some quinolin-2-amine derivatives have shown inhibitory activity against this receptor.[6]

-

PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[2][7][8] A number of quinolin-2-amine derivatives have been shown to inhibit components of this pathway, leading to a reduction in tumor cell viability.[9][10]

Beyond kinase inhibition, quinolin-2-amine derivatives have demonstrated other anticancer mechanisms, including the induction of apoptosis and the inhibition of tubulin polymerization.[11]

Antimicrobial Activity

The quinolin-2-amine moiety is also present in compounds with significant antibacterial and antifungal properties.[12] These compounds often exhibit low minimum inhibitory concentrations (MICs) against a range of pathogenic microorganisms.[11][13][14][15]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of selected quinolin-2-amine and quinolin-2-one derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Selected Quinolin-2-Amine Derivatives (IC₅₀ Values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e) | EGFR | 0.071 | [6] |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h) | EGFR | 0.075 | [6] |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e) | HER-2 | 0.021 | [6] |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h) | HER-2 | 0.023 | [6] |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e) | BRAFV600E | 0.062 | [6] |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h) | BRAFV600E | 0.067 | [6] |

| 2-Amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylate (IV) | A-549 (Lung) | 35 | [6] |

| 2-morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 | |

| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | |

| 2-morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | 12.76 | |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF-7 (Breast) | 29.8 | [9] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) | MCF-7 (Breast) | 39.0 | [9] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 (Leukemia) | 19.88 µg/ml | [9] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | U937 (Leukemia) | 43.95 µg/ml | [9] |

| 7-chloro-4-quinolinylhydrazone derivative (36) | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [9] |

| 7-chloro-4-quinolinylhydrazone derivative (36) | HCT-8 (Colon) | 0.314-4.65 µg/cm³ | [9] |

| 7-chloro-4-quinolinylhydrazone derivative (36) | HL-60 (Leukemia) | 0.314-4.65 µg/cm³ | [9] |

Table 2: Antimicrobial Activity of Selected Quinolin-2-Amine and Quinolin-2-One Derivatives (MIC Values)

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Quinolin-2-one Schiff-base hybrid (6c) | MRSA | 0.75 | [13] |

| Quinolin-2-one Schiff-base hybrid (6l) | MRSA | 1.50 | [13] |

| Quinolin-2-one Schiff-base hybrid (6o) | MRSA | 2.50 | [13] |

| Quinolin-2-one Schiff-base hybrid (6i) | MRSA | 6.0 | [13] |

| Quinolin-2-one Schiff-base hybrid (6c) | VRE | 0.75 | [13] |

| Quinolin-2-one Schiff-base hybrid (6l) | VRE | 1.50 | [13] |

| Quinolin-2-one Schiff-base hybrid (6o) | VRE | 2.50 | [13] |

| Quinoline-based amide derivative (3c) | S. aureus | 2.67 | [14] |

| Quinoline-based amide derivative (3d) | S. aureus | >7 | [14] |

| Quinoline-based amide derivative (3c) | C. albicans | 5.6 | [14] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (2) | Bacillus cereus | 3.12 - 50 | [12] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (6) | Bacillus cereus | 3.12 - 50 | [12] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (6) | A. flavus | Potentially active | [12] |

| Quinolone coupled hybrid (5d) | Gram-positive & Gram-negative strains | 0.125 - 8 | [16] |

| Quinoline derivative (2) | MRSA, MRSE, VRE | 3.0 | [17] |

| Quinoline derivative (6) | MRSA | 1.5 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of drugs containing the quinolin-2-amine moiety.

Synthesis of 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles

This protocol describes a general procedure for the synthesis of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives, which have shown potent anticancer activity.

Procedure: [18]

-

In a 25 mL round-bottomed flask, combine the appropriate aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 4-hydroxyquinoline-2(1H)-one (1 mmol) in absolute ethanol (5 mL).

-

Add a catalytic amount of triethylamine to the mixture.

-

Reflux the reaction mixture for 4 hours.

-

After the reaction is complete, as monitored by thin-layer chromatography, allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with cold ethanol.

-

The product can be used for the next step without further purification or can be recrystallized from an appropriate solvent if necessary.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][13][21][22][23][24][25]

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

Reagent Preparation: Prepare a kinase buffer, recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP.

-

Compound Dilution: Prepare serial dilutions of the test compound.

-

Kinase Reaction: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ATP consumed or the amount of phosphorylated substrate produced.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of quinolin-2-amine derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][7][8][26] Several quinolin-2-amine derivatives have been shown to inhibit components of this pathway, leading to their anticancer effects.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolin-2-amine derivatives.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another important signaling cascade involved in cell proliferation, differentiation, and immune responses.[27][28][29][30][31] Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases, making it an attractive target for therapeutic intervention. Some quinoline derivatives have been shown to inhibit this pathway.

Caption: The JAK-STAT signaling pathway and a potential point of inhibition by quinolin-2-amine derivatives.

Conclusion

The quinolin-2-amine moiety represents a highly versatile and privileged scaffold in the field of drug discovery and development. Its derivatives have demonstrated a remarkable range of biological activities, particularly as anticancer and antimicrobial agents. The continued exploration of the structure-activity relationships, mechanisms of action, and synthetic methodologies for this class of compounds holds significant promise for the development of novel and effective therapies for a variety of human diseases. This technical guide provides a foundational resource for researchers to build upon in their efforts to harness the full therapeutic potential of the quinolin-2-amine core.

References

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids as Potential Anti-Diabetic Agents: In Vitro α-Glucosidase Inhibition, Kinetic, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. atcc.org [atcc.org]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 27. onclive.com [onclive.com]

- 28. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 29. JAK-STAT Compound Library | TargetMol [targetmol.com]

- 30. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

4-Bromoquinolin-2-amine: A Versatile Scaffold for Parallel Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Among the vast array of quinoline-based building blocks, 4-bromoquinolin-2-amine stands out as a particularly versatile starting material for the construction of diverse compound libraries through parallel synthesis. Its two distinct points of functionalization—the reactive bromine atom at the 4-position and the nucleophilic amino group at the 2-position—allow for the rapid introduction of molecular diversity, making it an ideal candidate for high-throughput hit identification and lead optimization campaigns.

This technical guide provides a comprehensive overview of the application of this compound in parallel synthesis, including detailed experimental protocols for key reactions, illustrative quantitative data, and visualizations of synthetic and screening workflows.

Core Synthetic Strategies and Library Design

The primary strategy for leveraging this compound in parallel synthesis involves a two-pronged approach to diversification. The bromine atom at the C4 position serves as a handle for palladium-catalyzed cross-coupling reactions, while the amino group at C2 can be functionalized through various amidation and alkylation reactions.

1. Diversification at the C4-Position:

The bromine substituent is readily displaced using modern cross-coupling methodologies, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

-

Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling this compound with a wide variety of commercially available boronic acids and esters.[1][2] The reaction is tolerant of many functional groups, making it highly suitable for library synthesis.[3][4]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a diverse set of primary and secondary amines at the C4 position.[5][6][7] This is particularly useful for exploring structure-activity relationships related to hydrogen bonding and polarity.

2. Diversification at the N2-Position:

The 2-amino group can be readily acylated or alkylated to introduce another layer of diversity.

-

Amidation: Reaction with a library of carboxylic acids, acid chlorides, or sulfonyl chlorides provides a straightforward method for generating a diverse set of amides and sulfonamides.

-

Reductive Amination: While less common for this specific scaffold, sequential reductive amination could be employed to introduce various alkyl groups.[8]

A logical workflow for a parallel synthesis campaign would involve an initial diversification at the more robust C4-position via Suzuki or Buchwald-Hartwig coupling, followed by purification and subsequent diversification at the N2-amino group.

Experimental Protocols

The following protocols are generalized procedures for the parallel synthesis of a compound library based on the this compound scaffold. These protocols are designed for execution in multi-well plates (e.g., 24- or 96-well formats).[9]

Protocol 1: Parallel Suzuki-Miyaura Coupling of this compound

This protocol describes the parallel coupling of this compound with a library of boronic acids.

Materials and Reagents:

-

This compound

-

Library of aryl/heteroaryl boronic acids

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., 1,4-dioxane or a mixture of toluene and water)

-

96-well reaction block with sealing mat

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the reaction solvent (e.g., 0.2 M in 1,4-dioxane).

-

Prepare stock solutions or pre-weigh the library of boronic acids (1.2 equivalents relative to the starting material) in the wells of the reaction block.

-

Prepare a stock solution of the palladium catalyst (e.g., 0.05 equivalents).

-

Prepare a stock solution of the base (e.g., 2M aqueous Na₂CO₃, 3 equivalents).

-

-

Reaction Setup (in a 96-well reaction block under inert atmosphere):

-

To each well containing a unique boronic acid, add the this compound stock solution.

-

Add the base to each well.

-

Add the palladium catalyst solution to each well to initiate the reaction.

-

-

Reaction Execution:

-

Seal the reaction block with a chemically resistant sealing mat.

-

Heat the reaction block to 80-100°C with shaking for 12-24 hours.

-

Monitor the reaction progress of a few representative wells by LC-MS if possible.

-

-

Work-up and Purification:

-

Cool the reaction block to room temperature.

-

Quench the reactions by adding water to each well.

-

Extract the products by adding an organic solvent (e.g., ethyl acetate or dichloromethane) to each well, sealing, and shaking.

-

Separate the organic layer using a liquid handler or by manual pipetting.

-

The crude products can be purified in parallel using techniques such as solid-phase extraction (SPE) or preparative HPLC.[8]

-

Protocol 2: Parallel Buchwald-Hartwig Amination of this compound

This protocol outlines the parallel coupling of this compound with a library of amines.

Materials and Reagents:

-

This compound

-

Library of primary or secondary amines

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos or BINAP)

-

Base (e.g., NaOtBu or Cs₂CO₃)

-

Solvent (e.g., Toluene or 1,4-dioxane)

-

96-well reaction block with sealing mat

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the reaction solvent (e.g., 0.2 M in toluene).

-

Prepare stock solutions or pre-weigh the library of amines (1.5 equivalents).

-

Prepare a stock solution of the palladium catalyst and ligand.

-

The base, being a solid, is often added directly to each well.

-

-

Reaction Setup (in a 96-well reaction block under inert atmosphere):

-

To each well, add the base (e.g., NaOtBu, 1.5 equivalents).

-

Add the amine library member to each corresponding well.

-

Add the this compound stock solution.

-

Add the catalyst/ligand solution to initiate the reactions.

-

-

Reaction Execution:

-

Seal the reaction block and heat to 90-110°C with shaking for 12-24 hours.

-

-

Work-up and Purification:

-

Follow a similar work-up and purification procedure as described in Protocol 1.

-

Data Presentation

The success of a parallel synthesis campaign is evaluated by the yield and purity of the resulting compounds. The data should be compiled into a clear and easily comparable format.

Table 1: Illustrative Data for a Parallel Suzuki Coupling Library from this compound

| Well ID | Boronic Acid R-B(OH)₂ | Product Structure | Yield (%) | Purity (%) (by LC-MS) |

| A1 | Phenylboronic acid | 78 | >95 | |

| A2 | 4-Methoxyphenylboronic acid | 82 | >98 | |

| A3 | 3-Pyridinylboronic acid | 65 | >90 | |

| A4 | 2-Thiopheneboronic acid | 71 | >95 | |

| B1 | 4-Chlorophenylboronic acid | 75 | >95 | |

| B2 | 3,5-Dimethylphenylboronic acid | 85 | >97 | |

| B3 | 2-Naphthylboronic acid | 68 | >92 | |

| B4 | 4-(Trifluoromethyl)phenylboronic acid | 62 | >90 |

Note: This data is illustrative and represents typical outcomes for successful parallel synthesis reactions. Actual yields and purities will vary depending on the specific substrates and reaction conditions.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical parallel synthesis workflow starting from this compound.

Caption: A two-step parallel synthesis workflow for creating a diverse library from this compound.

High-Throughput Screening Workflow

Once the library is synthesized and plated, it enters a high-throughput screening (HTS) cascade to identify compounds with desired biological activity.

Caption: A typical workflow for high-throughput screening of a synthesized compound library.

Conclusion

This compound is a highly valuable building block for parallel synthesis in the context of drug discovery. Its capacity for diversification at two distinct positions using robust and well-established chemical transformations, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient exploration of vast chemical space. By employing the parallel synthesis strategies and protocols outlined in this guide, research organizations can significantly accelerate their hit-finding and lead-optimization efforts, ultimately increasing the probability of discovering novel therapeutic candidates. The combination of efficient synthesis and high-throughput screening provides a powerful paradigm for modern medicinal chemistry.[10][11][12]

References

- 1. youtube.com [youtube.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 4. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]

- 10. mt.com [mt.com]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-Bromoquinolin-2-amine

This guide provides comprehensive safety and handling information for 4-Bromoquinolin-2-amine, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, potential hazards, and recommended safety protocols.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 36825-32-8 | [3] |

| Molecular Formula | C₉H₇BrN₂ | [3][4] |

| Molecular Weight | 223.07 g/mol | [3][4] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | 137-138 °C | [1][3] |

| Boiling Point | 358.7 °C at 760 mmHg | [3] |

| Density | 1.649 g/cm³ | [1][3] |

| Flash Point | 170.7 °C | [3] |

| pKa | 5.01 ± 0.50 (Predicted) | [1] |

Hazard Identification and Classification

While specific GHS classification for this compound is not consistently available, related bromoquinoline compounds are classified with significant hazards.[5][6] Based on data for analogous compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

Potential Health Effects:

Safe Handling and Storage

Strict adherence to safety protocols is essential when working with this compound.

3.1. Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Do not get in eyes, on skin, or on clothing.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][11]

-

Do not eat, drink, or smoke in the work area.[9]

3.2. Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][12]

-

Store under an inert gas (nitrogen or argon) at 2–8 °C for long-term stability.[1]

-

Protect from light and air.[7]

Caption: Safe handling workflow from preparation to disposal.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure.

-

Eye/Face Protection: Wear chemical safety glasses or goggles. A face shield may be necessary for splash-prone procedures.[10]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9] A lab coat or chemical-resistant apron should be worn.[8][11]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particulate filter.[2]

Caption: Mapping of hazards to required protective measures.

First Aid Measures

In case of exposure, follow these procedures and seek immediate medical attention.[8][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[8][9]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes.[8][12]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[8][9]

Always show the Safety Data Sheet (SDS) to the attending medical personnel.[8][12]

Fire-Fighting and Accidental Release Measures

6.1. Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

6.2. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.[10][12]

-

Environmental Precautions: Prevent the product from entering drains.[8][10]

-

Containment and Cleanup: Sweep up or soak up with inert absorbent material and place in a suitable, closed container for disposal.[9][12] Avoid creating dust.[10]

Reactivity and Stability

-

Reactivity: No specific reactivity data is available. Amines can be reactive with strong oxidizing agents and acids.[13]

-

Chemical Stability: The compound is sensitive to light and air.[7]

-

Conditions to Avoid: Incompatible products, excess heat, exposure to light, and exposure to air.[7]

-

Incompatible Materials: Strong acids, acid anhydrides, acid chlorides, and chloroformates are listed as incompatible for similar compounds.[7]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain based on the conducted search. Researchers should develop and validate their own protocols for any toxicological or safety-related experiments in accordance with institutional and regulatory guidelines. A general procedure for the synthesis of 2-amino-4-bromoquinoline has been described, involving the reaction of 2-aminoquinolin-4-ol with phosphorus oxybromide and phosphorus tribromide under heat in a sealed pressure tube.[1] This synthesis itself involves hazardous reagents and conditions, requiring stringent safety measures.

References

- 1. 2-AMINO-4-BROMOQUINOLINE CAS#: 36825-32-8 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CAS 36825-32-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound (36825-32-8) for sale [vulcanchem.com]

- 5. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromoquinoline | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.fr [fishersci.fr]

- 10. angenechemical.com [angenechemical.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. combi-blocks.com [combi-blocks.com]

- 13. Amine Reactivity [www2.chemistry.msu.edu]

Technical Guide: Determining the Solubility of 4-Bromoquinolin-2-amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromoquinolin-2-amine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes predicted qualitative solubility, detailed experimental protocols, and a visual representation of the experimental workflow.

Predicted Solubility Profile of this compound

Based on the general principles of solubility for halogenated aromatic amines, this compound is anticipated to exhibit the following qualitative solubility characteristics. The presence of the polar amine group allows for hydrogen bonding, while the larger bromoquinoline ring system contributes to its hydrophobicity.

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the molecule. DMSO is a particularly strong organic solvent for a wide array of organic materials.[1][2] |

| Nonpolar | Dichloromethane, Chloroform | Soluble | The quinoline ring and bromine atom are nonpolar and will interact favorably with these solvents through London dispersion forces. |

| Aqueous | Water | Sparingly Soluble | The large, hydrophobic bromoquinoline structure is expected to significantly outweigh the hydrophilic contribution of the amine group, leading to low water solubility. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocols are recommended. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[3][4]

Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMF, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[4]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward method for determining the concentration of a chromophoric compound like this compound.

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-visible wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: Create a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-